molecular formula C14H17FN2O3 B6956366 Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B6956366
M. Wt: 280.29 g/mol
InChI Key: JTLGCTJEJKUIQT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidine ring substituted with a carbamoyl group and a methyl ester, along with a fluorinated aromatic ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate derivative, such as 2-fluoro-5-methylphenyl isocyanate.

    Esterification: The final step involves esterification of the pyrrolidine ring with methyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic rings on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure is of interest for the development of new pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its applications can extend to the fields of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and selectivity, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties make it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chloro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Methyl 2-[(2-bromo-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Methyl 2-[(2-iodo-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Uniqueness

Compared to its analogs, Methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate offers unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

methyl 2-[(2-fluoro-5-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-9-5-6-10(15)11(8-9)16-13(18)12-4-3-7-17(12)14(19)20-2/h5-6,8,12H,3-4,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLGCTJEJKUIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2CCCN2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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